4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile
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Overview
Description
4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C15H16N2O This compound features a benzonitrile group attached to a methyl-substituted furan ring through an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylfuran-2-carbaldehyde and 4-aminobenzonitrile.
Formation of Intermediate: The 5-methylfuran-2-carbaldehyde undergoes a condensation reaction with methylamine to form an intermediate Schiff base.
Final Product Formation: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(5-methylfuran-2-yl)methyl]amino}benzonitrile
- 2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1
Uniqueness
4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[[methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzonitrile |
InChI |
InChI=1S/C15H16N2O/c1-12-3-8-15(18-12)11-17(2)10-14-6-4-13(9-16)5-7-14/h3-8H,10-11H2,1-2H3 |
InChI Key |
KJDUQSPYUKAIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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